molecular formula C16H17NO B501506 4-ethyl-N-(4-methylphenyl)benzamide

4-ethyl-N-(4-methylphenyl)benzamide

Cat. No.: B501506
M. Wt: 239.31g/mol
InChI Key: UWURPEZTQPTYLV-UHFFFAOYSA-N
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Description

4-Ethyl-N-(4-methylphenyl)benzamide (CAS RN: Not explicitly provided in evidence) is a benzamide derivative characterized by a benzoyl group substituted with an ethyl group at the para position and an N-linked 4-methylphenyl moiety.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31g/mol

IUPAC Name

4-ethyl-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO/c1-3-13-6-8-14(9-7-13)16(18)17-15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

UWURPEZTQPTYLV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Molecular Conformation

The spatial arrangement of substituents significantly impacts molecular interactions. For example:

  • 4-Methyl-N-(4-methylphenyl)benzamide exhibits a dihedral angle of 59.6° between its aromatic rings, stabilized by N–H⋯O hydrogen bonds forming supramolecular chains .
  • 2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB) shares the 4-methylphenyl group but features a methoxy substituent at the benzamide’s ortho position. This structural variation may enhance electron-donating effects, influencing binding to cardiac ion channels .
  • 4-Ethyl-N-phenylbenzamide (CAS RN: 84270-05-3), with a simpler phenyl group instead of 4-methylphenyl, demonstrates high synthetic yields (up to 97.3%) , suggesting that alkylation at the benzamide’s para position is synthetically feasible.
Table 1: Structural Comparison of Benzamide Derivatives
Compound Substituents (Benzamide) N-Linked Group Dihedral Angle (°) Key Interactions
4-Ethyl-N-(4-methylphenyl)benzamide 4-Ethyl 4-Methylphenyl Data Unavailable Likely N–H⋯O hydrogen bonds (inferred)
4-Methyl-N-(4-methylphenyl)benzamide 4-Methyl 4-Methylphenyl 59.6 N–H⋯O chains along b-axis
2-Methoxy-N-(4-methylphenyl)benzamide 2-Methoxy 4-Methylphenyl Not Reported Cardiac ion channel binding
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-Bromo 4-Methoxy-2-nitrophenyl 60.0 Disordered asymmetric unit

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